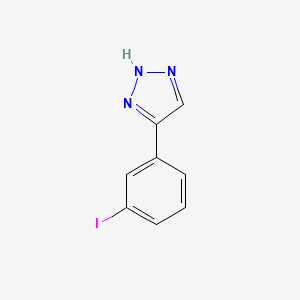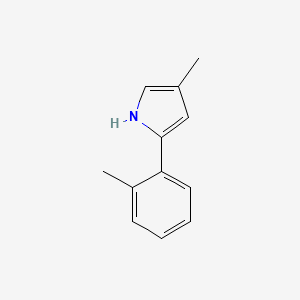
4-Methyl-2-(o-tolyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(o-tolyl)pyrrole is an aromatic heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the 4-position and an ortho-tolyl group at the 2-position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(o-tolyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-hexanedione and o-toluidine under acidic conditions .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by various metal catalysts, such as iron(III) chloride, to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the product. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
4-Methyl-2-(o-tolyl)pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and molecular oxygen are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and pyrrole-2-carboxamides.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.
科学研究应用
4-Methyl-2-(o-tolyl)pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-2-(o-tolyl)pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
Pyrrole: The parent compound of the pyrrole family, lacking the methyl and o-tolyl substituents.
2-Methylpyrrole: A pyrrole derivative with a methyl group at the 2-position.
2-Phenylpyrrole: A pyrrole derivative with a phenyl group at the 2-position.
Uniqueness
4-Methyl-2-(o-tolyl)pyrrole is unique due to the presence of both a methyl group and an ortho-tolyl group, which confer distinct chemical properties and reactivity compared to other pyrrole derivatives. These structural features make it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
4-methyl-2-(2-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-7-12(13-8-9)11-6-4-3-5-10(11)2/h3-8,13H,1-2H3 |
InChI 键 |
QGPMIVVQQKIKPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
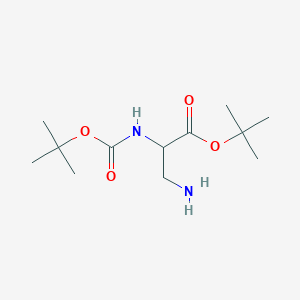
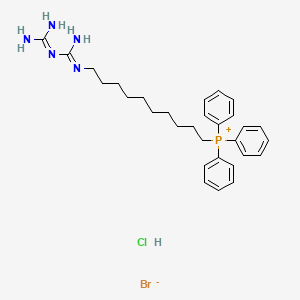
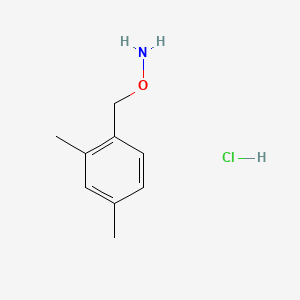
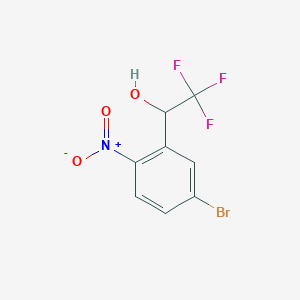
![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
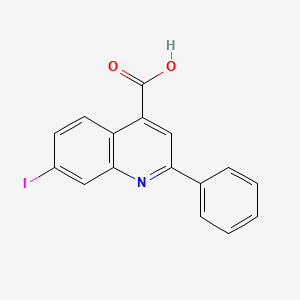
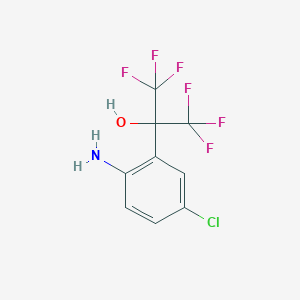
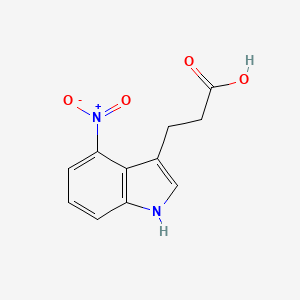
![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
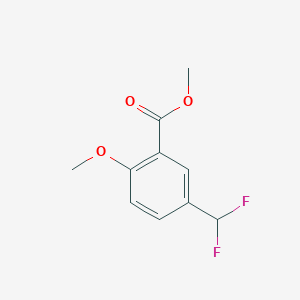
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)
